molecular formula C11H10N2O2 B1296855 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione CAS No. 6252-98-8

2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Cat. No.: B1296855
CAS No.: 6252-98-8
M. Wt: 202.21 g/mol
InChI Key: CDALGRHRPPTQPM-UHFFFAOYSA-N
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Description

2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione is a spiro compound characterized by a unique structure where an imidazolidine ring is fused to an indene ring at a central carbon atom. Spiro compounds are of significant interest due to their unique conformational features and their implications in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione can be achieved through various methods. One common approach involves the reaction of indane-1,3-dione with Huisgen’s zwitterions formed in situ from N-heterocycles and activated acetylenes via cyclization . Another method involves the use of copper(I)-catalyzed cascade reactions of 3-diazoindolin-2-imines with 1,3,5-triazines under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions

2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the spiro structure and the imidazolidine ring allows for diverse reactivity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetylenic esters, primary amines, and ninhydrin . Reaction conditions often involve refluxing in toluene or using catalytic amounts of sulfuric acid in acetic acid .

Major Products

The major products formed from these reactions include functionalized spiro compounds with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione involves its interaction with molecular targets and pathways in biological systems. The sterically constrained spiro structure plays a crucial role in its biological activity by influencing its binding to specific targets .

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-9-11(13-10(15)12-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDALGRHRPPTQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=CC=CC=C31)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283670
Record name 2',3'-Dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6252-98-8
Record name MLS000737651
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Record name 2',3'-Dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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